molecular formula C4H10ClN5 B1431724 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride CAS No. 1369803-18-8

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1431724
CAS No.: 1369803-18-8
M. Wt: 163.61 g/mol
InChI Key: PFZDRACACCHRHA-UHFFFAOYSA-N
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Description

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-methyl-1H-tetrazole with ethan-1-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

  • Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Chemistry: The compound serves as a reagent in organic synthesis and chemical research.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to specific sites on target molecules, altering their activity.

Comparison with Similar Compounds

  • 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid

  • 3-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole

Uniqueness: 2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(5-methyltetrazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-4-6-8-9(7-4)3-2-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDRACACCHRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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